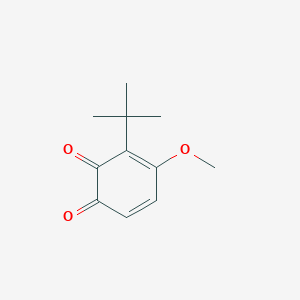

3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione is an organic compound with the molecular formula C12H16O3 It is a derivative of cyclohexa-3,5-diene-1,2-dione, featuring tert-butyl and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione typically involves the oxidation of 3-tert-butyl-4-methoxyphenol. The reaction is carried out using an oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions to yield the desired dione .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinones.

Reduction: Reduction reactions can convert the dione to the corresponding diol.

Substitution: Electrophilic substitution reactions can occur at the methoxy or tert-butyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents.

Major Products

Oxidation: Quinones.

Reduction: Diols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular oxidative stress levels and modulating signaling pathways. Its effects are mediated through the formation of reactive intermediates and the alteration of cellular redox states .

Comparison with Similar Compounds

Similar Compounds

- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

- 3,5-Di-tert-butyl-4-methoxyphenol

- 3,6-Di-tert-butyl-4-methoxycyclohexa-3,5-diene-1,2-dione

Uniqueness

3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both tert-butyl and methoxy groups influences its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

3-tert-Butyl-4-methoxycyclohexa-3,5-diene-1,2-dione, also known as 3-tert-butyl-5-methoxy-1,2-quinone, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H14O3

- Molecular Weight : 194.23 g/mol

- CAS Number : 2940-63-8

- Melting Point : 72-75 °C

- Boiling Point : 297.1 °C (predicted)

- Density : 1.08 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity : This compound exhibits notable antioxidant properties, which are crucial for protecting cells from oxidative stress. Its structure allows it to scavenge free radicals effectively.

- Enzyme Inhibition : Research indicates that it can inhibit specific enzymes involved in inflammatory processes. For instance, it has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

- Cell Proliferation Modulation : In vitro studies have demonstrated that this compound can influence cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy.

Biological Activity Data

| Biological Activity | Observations |

|---|---|

| Antioxidant | Scavenges free radicals; protects against oxidative damage. |

| Enzyme Inhibition | Inhibits COX enzymes; reduces inflammation markers in assays. |

| Cytotoxicity | Exhibits selective cytotoxic effects on cancer cells (e.g., HeLa and A549). |

Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various quinones, including this compound. The compound demonstrated a significant ability to reduce oxidative stress in human cellular models, leading to decreased levels of reactive oxygen species (ROS) .

Study 2: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of this compound, researchers found that it effectively suppressed the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use as an anti-inflammatory agent .

Study 3: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at certain concentrations, the compound inhibited cell viability and induced apoptosis in HeLa and A549 cells without causing significant toxicity to normal cells .

Properties

CAS No. |

142543-34-8 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3-tert-butyl-4-methoxycyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)9-8(14-4)6-5-7(12)10(9)13/h5-6H,1-4H3 |

InChI Key |

UBRINAFAQHLLQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=O)C1=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.